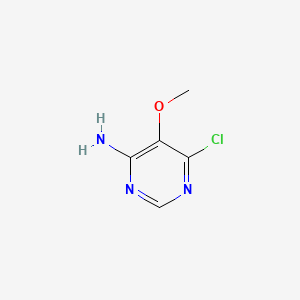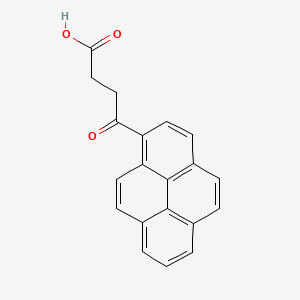
4-Oxo-4-pyren-1-yl-butyric acid
説明
Synthesis Analysis
The synthesis of compounds related to 4-Oxo-4-pyren-1-yl-butyric acid involves various chemical reactions, as seen in the provided papers. For instance, a copolymer of styrene with a derivative of the acid, 4-oxe-4(P-hydroxyl phenylamino) but-2-enoic acid, was synthesized and later formed luminescent lanthanide complexes . Another related compound, 4-(Succinimido)-1-butane sulfonic acid, was synthesized using succinimide and 1,4-butanesultone, serving as a Brønsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions . Additionally, the synthesis of a di-n-butyltin(IV) complex with a derivative of 2-oxo-propionic acid showcases the versatility of these compounds in forming metal complexes .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Oxo-4-pyren-1-yl-butyric acid has been elucidated using various analytical techniques. For example, the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was determined by single-crystal X-ray diffraction, revealing a bent side chain and a three-dimensional supramolecular structure formed by hydrogen bonding . Similarly, the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid was analyzed, showing one-dimensional helical columns stabilized by hydrogen bonds and other interactions . A polymorphic structure of the same compound was also reported, highlighting the diversity of molecular arrangements .
Chemical Reactions Analysis
The chemical reactivity of these compounds is demonstrated by their ability to form various derivatives and complexes. The copolymer mentioned earlier can coordinate with lanthanide ions, forming complexes that exhibit characteristic fluorescence . The Brønsted acid catalyst derived from 4-(Succinimido)-1-butane sulfonic acid facilitates the synthesis of pyrano[4,3-b]pyran derivatives, indicating its potential in catalyzing organic transformations . The di-n-butyltin(IV) complex with 2-oxo-propionic acid derivative also exemplifies the reactivity of these compounds in forming coordination compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The copolymer and its lanthanide complexes have been characterized by elemental analysis, FT-IR, thermogravimetric analysis, and fluorescence determination, indicating their stability and luminescent properties . The Brønsted acid catalyst shows high yield, clean reaction, and the ability to be recycled without significant loss of activity, demonstrating its efficiency and sustainability . The crystallographic data of the di-n-butyltin(IV) complex provide insights into its density and geometry, which are crucial for understanding its physical properties .
科学的研究の応用
Optical Gating of Photosensitive Synthetic Ion Channels
4-Oxo-4-pyren-1-yl-butyric acid has been used as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. Its application in UV-light-triggered permselective transport of ionic species through these channels demonstrates its potential in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Electrochemical Fabrication of Fluorescent Polymeric Film
The compound has been characterized and polymerized into a fluorescent polypyrrole film, indicating an increase in fluorescence properties with increased polymer thickness. This highlights its utility in the development of novel materials with enhanced optical properties (Ding et al., 2008).
Photoactivatable Prodrugs
Investigations into coumarin fused oxazoles as photosensitive units for carboxylic acid groups have utilized derivatives of this compound. This research is significant for the development of ester conjugates of butyric acid, with potential applications in the creation of photoactivatable prodrugs (Soares et al., 2017).
Tuning Spin-Transition Properties
Research into pyrene-decorated 2,6-bispyrazolylpyridine based Fe(II) complexes has demonstrated the influence of pyrene substitution on spin-transition behavior. This underscores the compound's role in developing materials with reversible spin transitions, relevant in the field of material science (González-Prieto et al., 2011).
Optical Oxygen Sensor Coating
A pyrene derivative synthesized from 1-pyrene butyric acid has shown potential as an oxygen sensor. Its application in pressure-sensitive paints for wind tunnel models demonstrates its significance in aerodynamic testing and analysis (Basu et al., 2005).
Safety And Hazards
The safety data sheet for 4-Oxo-4-pyren-1-yl-butyric acid indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area. If swallowed, get medical help. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air and keep comfortable for breathing .
特性
IUPAC Name |
4-oxo-4-pyren-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17(10-11-18(22)23)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13/h1-9H,10-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJQTWWVKREOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225950 | |
| Record name | gamma-Oxopyrene-1-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-pyren-1-yl-butyric acid | |
CAS RN |
7499-60-7 | |
| Record name | γ-Oxo-1-pyrenebutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7499-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Oxopyrene-1-butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7499-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | gamma-Oxopyrene-1-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ-oxopyrene-1-butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Oxo-4-pyren-1-yl-butyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFV295N6ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

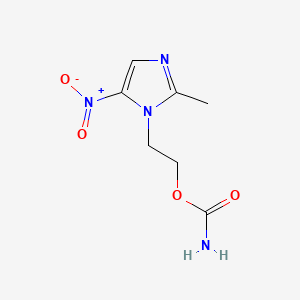
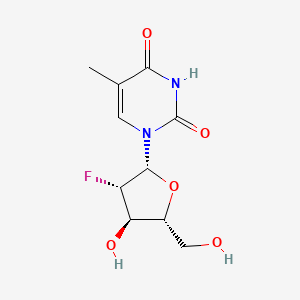
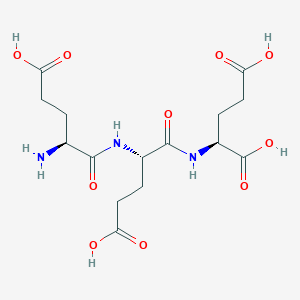
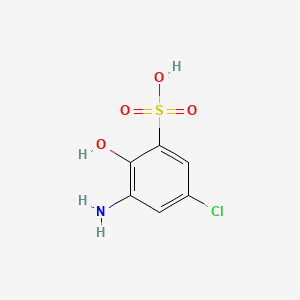
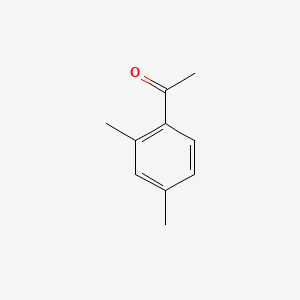
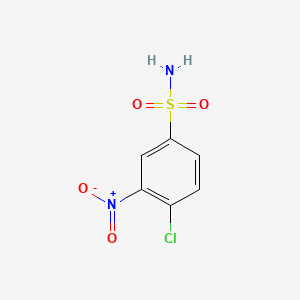
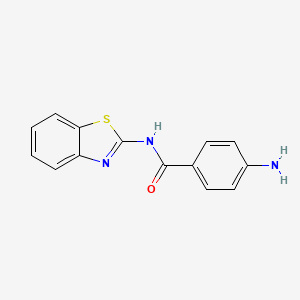
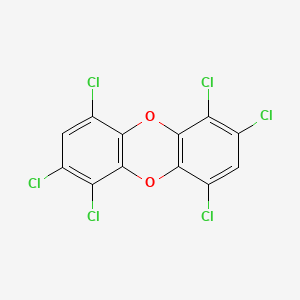
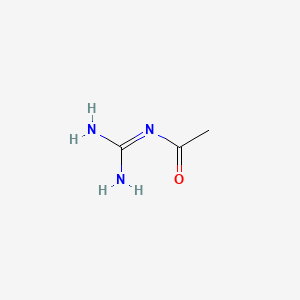
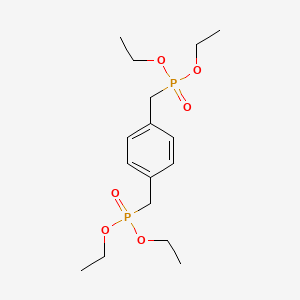
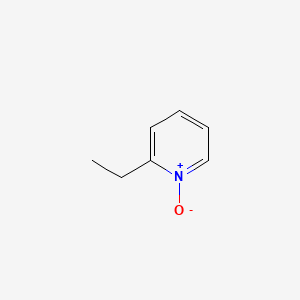
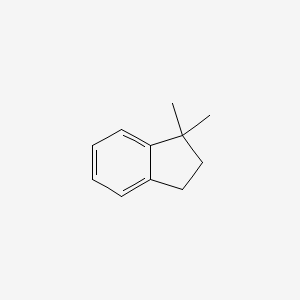
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)
